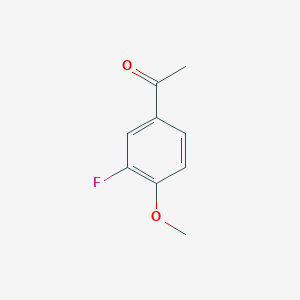

3'-Fluoro-4'-methoxyacetophenone

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASUDVYVOFKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196541 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-91-4 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-4'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3'-Fluoro-4'-methoxyacetophenone from o-fluoroanisole.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3'-Fluoro-4'-methoxyacetophenone from o-fluoroanisole. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones. This document outlines the underlying chemical principles, a detailed experimental protocol, and key data for the starting materials and the final product. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to safely and efficiently conduct this synthesis.

Introduction

This compound is a valuable fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a fluorine atom and a methoxy (B1213986) group on the aromatic ring, imparts unique electronic properties that are often sought after in the design of bioactive molecules. The synthesis of this compound from readily available starting materials is, therefore, of significant interest. This guide focuses on the preparation of this compound via the Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride (B1165640).[1]

Chemical Structures:

-

o-Fluoroanisole (2-Fluoroanisole): Starting Material

-

Acetic Anhydride: Acylating Agent

-

This compound: Target Product

Synthetic Pathway: Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2][3] In this process, an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetic anhydride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of o-fluoroanisole. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.

Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated towards further acylation, which advantageously prevents polysubstitution reactions.[3]

Regioselectivity

The directing effects of the substituents on the o-fluoroanisole ring play a crucial role in determining the position of acylation. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its lone pairs of electrons that can participate in resonance.

In the case of o-fluoroanisole, the methoxy group's activating and directing influence is generally stronger than that of the fluorine atom. The incoming acyl group is directed predominantly to the position para to the strongly activating methoxy group, which is also meta to the fluorine atom. This leads to the preferential formation of this compound. Steric hindrance at the positions ortho to the methoxy group also favors substitution at the less hindered para position.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Fluoroanisole | 1-Fluoro-2-methoxybenzene | 321-28-8 | C₇H₇FO | 126.13 | -39 | 154-155 |

| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | -73.1 | 139.8 |

| This compound | 1-(3-Fluoro-4-methoxyphenyl)ethanone | 455-91-4 | C₉H₉FO₂ | 168.16 | 92-94 | 147-148 (at 20 mmHg) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 250.133 MHz) | Chemical shifts (δ) in ppm. |

| ¹³C NMR | Chemical shifts (δ) in ppm. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands (cm⁻¹). |

| Mass Spectrometry (MS) | m/z values. |

Note: Specific peak assignments for NMR, IR, and MS data should be referenced from experimental findings or spectral databases. A free account may be required to view the full spectrum on some databases.[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. This protocol is based on established principles of Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

o-Fluoroanisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride. Suspend the flask in an ice bath to maintain a low temperature.

-

Addition of Acylating Agent: Slowly add acetic anhydride to the cooled and stirred suspension of aluminum chloride in anhydrous dichloromethane. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.

-

Addition of Starting Material: After the addition of acetic anhydride is complete, slowly add a solution of o-fluoroanisole in anhydrous dichloromethane to the reaction mixture via the addition funnel. Continue to stir the reaction mixture in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Reaction Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any dissolved product.

-

Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) or by column chromatography on silica (B1680970) gel.[5] The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The success of the Friedel-Crafts acylation is dependent on several key parameters, as illustrated in the diagram below.

Caption: Key parameters influencing the outcome of the Friedel-Crafts acylation.

Safety Considerations

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate protective gear.

-

Acetic Anhydride: Corrosive and a lachrymator. Use in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Wear appropriate gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride provides a direct and efficient route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving a good yield and high purity of the desired product. The regioselectivity of the reaction is primarily governed by the strong activating and para-directing effect of the methoxy group. This technical guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- 1. 455-91-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Physical and chemical characteristics of 3'-Fluoro-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 3'-Fluoro-4'-methoxyacetophenone (CAS No. 455-91-4). This fluorinated aromatic ketone is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery as a precursor to a variety of bioactive molecules, most notably chalcones. This document details its physicochemical properties, spectral data, synthesis protocols, and its role in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Additionally, logical workflows and a representative biological signaling pathway are visualized using diagrams to facilitate a deeper understanding of its application.

Physical and Chemical Characteristics

This compound is an off-white to yellowish solid at room temperature.[1] Its chemical structure features a fluorine atom and a methoxy (B1213986) group on the acetophenone (B1666503) core, which impart unique reactivity and desirable pharmacokinetic properties to its derivatives.[2]

| Property | Value | Reference(s) |

| CAS Number | 455-91-4 | [3] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.17 g/mol | [2] |

| Melting Point | 90 - 94 °C | [1][2] |

| Boiling Point | 147 - 148 °C at 20 mmHg | [4] |

| Appearance | Off-white to almost white powder/crystal | [1][2] |

| Purity | ≥ 98% | [2] |

| InChI Key | LQASUDVYVOFKNK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1F)OC | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Aromatic H | 7.74 | H-2' (d, J=8.7 Hz) |

| Aromatic H | 7.69 | H-6' (dd, J=8.7, 2.2 Hz) |

| Aromatic H | 7.00 | H-5' (d, J=8.7 Hz) |

| Methoxy H (-OCH₃) | 3.96 | Singlet |

| Acetyl H (-COCH₃) | 2.55 | Singlet |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl C (C=O) | ~196.5 | C=O |

| Aromatic C | ~164.0 (d, JC-F = 250 Hz) | C-3' |

| Aromatic C | ~154.0 | C-4' |

| Aromatic C | ~131.0 | C-1' |

| Aromatic C | ~128.5 (d, JC-F = 7 Hz) | C-6' |

| Aromatic C | ~114.0 (d, JC-F = 21 Hz) | C-2' |

| Aromatic C | ~112.0 | C-5' |

| Methoxy C (-OCH₃) | ~56.0 | -OCH₃ |

| Acetyl C (-CH₃) | ~26.5 | -COCH₃ |

| Note: Experimental ¹³C NMR data is not readily available. The predicted values are based on the analysis of structurally similar compounds, such as 4-methoxyacetophenone.[7][8] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Carbonyl (C=O) Stretch | 1680 - 1660 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1260 - 1200 |

| C-F Stretch | 1250 - 1020 |

| Reference: General principles of IR spectroscopy.[9] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 168.1 | [M]⁺ (Molecular Ion) |

| 153.1 | [M - CH₃]⁺ |

| 125.1 | [M - COCH₃]⁺ |

Synthesis and Reactions

This compound is commonly synthesized via the Friedel-Crafts acylation of 2-fluoroanisole.[4] It serves as a key intermediate in the synthesis of various heterocyclic compounds, with its most prominent application being the synthesis of chalcones through the Claisen-Schmidt condensation reaction.[10]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a chalcone (B49325) derivative starting from this compound.

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocols

Synthesis of a Chalcone Derivative: (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-hydroxybenzaldehyde (B117250).

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and 4-hydroxybenzaldehyde in a minimal amount of ethanol.

-

Cool the mixture in an ice bath while stirring continuously.

-

Slowly add a 40-60% aqueous solution of NaOH or KOH dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Use tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of compounds with a wide range of biological activities. Its derivatives, particularly chalcones, have been investigated for their potential as:

-

Anticancer Agents: Chalcones have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11]

-

Anti-inflammatory Agents: Some chalcone derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10][12]

-

Antioxidant Agents: The chalcone scaffold is associated with antioxidant activity.[12]

-

Antimicrobial and Antiviral Agents

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug candidates.[7]

Role in Biological Signaling Pathways

Derivatives of this compound, especially chalcones, are known to modulate various cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

The following diagram illustrates a simplified representation of the Akt signaling pathway and a potential point of inhibition by chalcone derivatives.

Caption: A simplified diagram of the Akt signaling pathway.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This guide provides essential technical information to aid researchers and scientists in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 455-91-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Fluoro-4-methoxyacetophenone(455-91-4) IR Spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. ossila.com [ossila.com]

- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Spectroscopic Analysis of 3'-Fluoro-4'-methoxyacetophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Fluoro-4'-methoxyacetophenone, a key building block in pharmaceutical and agricultural chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₉H₉FO₂. Its structure is characterized by an acetophenone (B1666503) core substituted with a fluorine atom at the 3' position and a methoxy (B1213986) group at the 4' position of the phenyl ring.

Chemical Structure:

Key Identifiers:

-

CAS Number: 455-91-4

-

Molecular Weight: 168.17 g/mol

-

Appearance: Off-white to pale yellow crystalline powder

-

Melting Point: 90-94 °C

-

Boiling Point: 147-148 °C at 20 mmHg

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data was acquired in a deuterated chloroform (B151607) (CDCl₃) solution.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | dd | 1H | H-2' |

| 7.69 | dd | 1H | H-6' |

| 7.00 | t | 1H | H-5' |

| 3.96 | s | 3H | -OCH₃ |

| 2.55 | s | 3H | -COCH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O |

| 158.5 (d, J = 250 Hz) | C-4' |

| 152.0 (d, J = 10 Hz) | C-3' |

| 130.5 | C-1' |

| 125.0 | C-6' |

| 115.0 (d, J = 2 Hz) | C-2' |

| 112.5 (d, J = 20 Hz) | C-5' |

| 56.0 | -OCH₃ |

| 26.5 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| 1675 | Strong | C=O Stretch (Aryl Ketone) |

| 1600, 1510, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1270 | Strong | Aryl-O-C Stretch (Asymmetric) |

| 1170 | Strong | C-F Stretch |

| 1020 | Medium | Aryl-O-C Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here corresponds to electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 168 | 36.2 | [M]⁺ (Molecular Ion) |

| 153 | 100.0 | [M - CH₃]⁺ |

| 125 | 20.3 | [M - COCH₃]⁺ |

| 95 | 15.1 | [C₆H₄F]⁺ |

| 77 | 6.2 | [C₆H₅]⁺ |

| 43 | 11.9 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

IR Spectroscopy Protocol

Approximately 1-2 mg of the solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry Protocol

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

This comprehensive spectroscopic guide serves as a valuable resource for the scientific community, facilitating the accurate identification and utilization of this compound in various research and development applications.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Fluorinated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acetophenones are a pivotal class of organic compounds characterized by the presence of one or more fluorine atoms on the acetophenone (B1666503) framework. The strategic incorporation of fluorine can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. This has rendered fluorinated acetophenones invaluable as versatile building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the historical development and synthetic methodologies for preparing both ring-fluorinated and α-fluorinated acetophenones, complete with detailed experimental protocols and comparative data.

Historical Perspective: A Legacy of Fluorine Chemistry

The journey to the synthesis of fluorinated acetophenones is intrinsically linked to the broader history of organofluorine chemistry. While acetophenone itself was first synthesized in 1857, the introduction of fluorine into organic molecules was a significant challenge for early chemists. A major breakthrough came in the 1890s with the work of Frédéric Swarts, who developed methods for introducing fluorine into organic compounds via halogen exchange, famously known as the Swarts reaction. This pioneering work laid the foundation for the synthesis of many fluorinated aromatics, including benzotrifluoride, a key precursor for trifluoromethyl-substituted compounds.

The mid-20th century saw a surge in interest in fluorinated organic compounds, driven by their potential applications in various fields. The first synthesis of α-fluoroacetophenone was reported in the 1950s. The development of new fluorinating reagents and synthetic methodologies has since greatly expanded the accessibility and variety of fluorinated acetophenones. The modern era has been defined by the advent of sophisticated reagents for both nucleophilic and electrophilic fluorination, allowing for precise and efficient synthesis of these valuable compounds.

Synthesis of Ring-Fluorinated Acetophenones

The introduction of fluorine or fluorine-containing groups onto the aromatic ring of acetophenone can be achieved through several strategic approaches. The most common methods include Friedel-Crafts acylation of a fluorinated benzene (B151609) derivative, the Grignard reaction with a fluorinated nitrile, and the diazotization of a fluorinated aniline.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. In the context of fluorinated acetophenones, this typically involves the reaction of a fluorinated benzene derivative (e.g., fluorobenzene (B45895) or trifluoromethylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation [1][2]

-

Materials: Fluorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

-

To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 4-fluoroacetophenone.

-

Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of fluorinated acetophenones. A common route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a fluorinated benzonitrile (B105546) derivative.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone from 4-Fluorobenzonitrile (B33359) [3]

-

Materials: 4-Fluorobenzonitrile, methylmagnesium bromide (in diethyl ether), anhydrous diethyl ether, aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzonitrile (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add the methylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred solution of 4-fluorobenzonitrile at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 4-fluoroacetophenone.

-

Diazotization of Fluorinated Anilines

This multi-step synthesis is particularly useful for preparing trifluoromethyl-substituted acetophenones. The process begins with the diazotization of a trifluoromethylaniline, followed by a coupling reaction with acetaldoxime (B92144) and subsequent hydrolysis.

Experimental Protocol: Synthesis of 3'-(Trifluoromethyl)acetophenone (B147564) from 3-Trifluoromethylaniline [4][5]

-

Materials: 3-Trifluoromethylaniline, sodium nitrite (B80452), hydrobromic acid, copper(II) sulfate pentahydrate, acetaldoxime, water, toluene.

-

Procedure:

-

Diazotization: In a suitable reactor under a nitrogen atmosphere, charge water and hydrobromic acid (48%). Introduce 3-trifluoromethylaniline (1 equivalent). Cool the resulting suspension to -6 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise over 30 minutes, maintaining the temperature below -2 °C. Stir the mixture for another 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling and Hydrolysis: In a separate reactor, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Meter the previously prepared diazonium salt solution into the copper sulfate solution at 30 °C.

-

Add this mixture dropwise over 1.5 hours to acetaldoxime, controlling the temperature to not exceed 40 °C.

-

After the addition, heat the mixture to 100 °C and maintain for several hours.

-

The crude product is then distilled off with water. After separating the aqueous layer, the crude product is purified by column distillation to yield 3-trifluoromethylacetophenone.

-

Table 1: Comparative Data for the Synthesis of Ring-Fluorinated Acetophenones

| Synthetic Method | Target Compound | Starting Materials | Key Reagents | Yield (%) | Reference |

| Friedel-Crafts Acylation | 4-Fluoroacetophenone | Fluorobenzene, Acetyl Chloride | AlCl₃ | ~90 | [1] |

| Grignard Reaction | 4-Methylacetophenone | 4-Methylbenzonitrile, Methylmagnesium Bromide | - | High | [3] |

| Diazotization | 3'-(Trifluoromethyl)acetophenone | 3-Trifluoromethylaniline, Acetaldoxime | NaNO₂, Cu(II)SO₄ | 48 | [4] |

| Friedel-Crafts Acylation | 3'-(Trifluoromethyl)acetophenone | Trifluoromethylbenzene, Acetyl Chloride | n-Butyllithium | 91 | [6] |

Synthesis of α-Fluorinated Acetophenones

The introduction of a fluorine atom at the α-position to the carbonyl group imparts unique reactivity to the acetophenone molecule. Key synthetic strategies include direct fluorination of the enolate and halogen exchange reactions.

Direct α-Fluorination

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), allow for the direct and selective monofluorination of acetophenone enolates or enol ethers under relatively mild conditions.

Experimental Protocol: Direct α-Fluorination of Acetophenone using Selectfluor® [7][8][9]

-

Materials: Acetophenone, Selectfluor®, methanol (B129727) or acetonitrile (B52724), sodium carbonate (optional).

-

Procedure:

-

Dissolve acetophenone (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a reaction flask.

-

Add Selectfluor® (1.1 equivalents) to the solution. For β-dicarbonyl compounds, an alkali carbonate like sodium carbonate can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford α-fluoroacetophenone.

-

Halogen Exchange (Swarts-type Reaction)

A traditional method for synthesizing α-fluoroacetophenones involves a halogen exchange reaction, where an α-bromo or α-chloroacetophenone is treated with a fluoride (B91410) salt.

Experimental Protocol: Synthesis of α-Fluoroacetophenone from α-Bromoacetophenone

-

Materials: α-Bromoacetophenone, potassium fluoride (spray-dried), acetonitrile.

-

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride (2-3 equivalents) in anhydrous acetonitrile, add α-bromoacetophenone (1 equivalent).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent like diethyl ether and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude α-fluoroacetophenone, which can be further purified by distillation or chromatography.

-

Table 2: Comparative Data for the Synthesis of α-Fluorinated Acetophenones

| Synthetic Method | Target Compound | Starting Materials | Key Reagents | Yield (%) | Reference |

| Direct Fluorination | α-Fluoroacetophenone Derivatives | Acetophenone Derivatives | Selectfluor® | Good to Excellent | [7][8] |

| Halogen Exchange | α-Fluoroacetophenone | α-Bromoacetophenone | Potassium Fluoride | Moderate to Good | - |

Visualization of Synthetic Workflows

To further elucidate the synthetic pathways described, the following diagrams, generated using the DOT language, illustrate the key transformations.

Caption: Synthetic pathways to ring-fluorinated acetophenones.

Caption: Synthetic pathways to α-fluorinated acetophenones.

Conclusion

The synthesis of fluorinated acetophenones has evolved significantly from the early days of organofluorine chemistry. The methods outlined in this guide, from the classical Friedel-Crafts and Grignard reactions to modern direct fluorination techniques, provide a robust toolkit for chemists in academia and industry. The continued development of more efficient, selective, and sustainable synthetic routes to these valuable compounds will undoubtedly fuel further innovation in drug discovery, materials science, and beyond. This guide serves as a foundational resource for researchers seeking to harness the unique properties of fluorinated acetophenones in their scientific endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 5. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3'-Fluoro-4'-methoxyacetophenone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-methoxyacetophenone, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, provides an experimental protocol for a common synthetic application, and explores the signaling pathways modulated by its derivatives, offering valuable insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) with the chemical formula C₉H₉FO₂.[1] Its structure, featuring a fluorine atom and a methoxy (B1213986) group on the phenyl ring, makes it a versatile precursor in organic synthesis. The molecular weight of this compound is approximately 168.16 g/mol .[1]

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol [1] |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)ethanone |

| CAS Number | 455-91-4 |

| Linear Formula | FC₆H₃(OCH₃)COCH₃ |

Synthetic Applications: The Claisen-Schmidt Condensation

This compound is frequently utilized as a reactant in the Claisen-Schmidt condensation to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.[2][3] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This protocol details a general procedure for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde via the Claisen-Schmidt condensation.

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50-60% aqueous solution)

-

Dilute hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

-

Initiation of Reaction: While stirring the solution at room temperature, slowly add the NaOH or KOH solution dropwise. The reaction mixture will typically change color.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidification: Acidify the mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Significance and Signaling Pathways

Chalcones derived from this compound exhibit a range of biological activities, including anti-inflammatory and pro-apoptotic effects. These activities are attributed to their interaction with specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Certain fluoro- and methoxy-substituted chalcones have been shown to induce apoptosis in cancer cells.[4][5] This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade. A key event in this process is the activation of caspase-3, which is a critical executioner caspase.[4]

Anti-inflammatory Effects

Chalcone derivatives have also demonstrated significant anti-inflammatory properties.[6] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and JNK pathways, and the activation of the Nrf2/HO-1 antioxidant response pathway.[6]

-

Inhibition of NF-κB and JNK Pathways: Chalcones can suppress the expression of pro-inflammatory mediators like iNOS and COX-2 by inhibiting the activation of the NF-κB and JNK signaling pathways.

-

Activation of Nrf2/HO-1 Pathway: These compounds can also enhance the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress associated with inflammation.[6]

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3'-Fluoro-4'-methoxyacetophenone: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – December 21, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This in-depth technical guide focuses on 3'-Fluoro-4'-methoxyacetophenone, a fluorinated acetophenone (B1666503) derivative of growing interest in medicinal chemistry. The guide provides a detailed overview of its solubility and stability, crucial parameters influencing its handling, formulation, and ultimate therapeutic efficacy. While specific quantitative solubility data for this compound is not widely available in public literature, this guide offers valuable qualitative insights and outlines robust experimental protocols for its determination and for the assessment of its stability.

Introduction

This compound (CAS No. 455-91-4) is a versatile building block in organic synthesis, particularly in the preparation of chalcone (B49325) derivatives, which are precursors to a wide range of biologically active compounds.[1] The presence of a fluorine atom and a methoxy (B1213986) group on the acetophenone scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is a critical first step in the drug development pipeline.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | 1-(3-fluoro-4-methoxyphenyl)ethan-1-one | [1] |

| CAS Number | 455-91-4 | |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 147-148 °C at 20 mmHg | |

| Purity | Typically >98% | [1] |

Solubility Profile

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Water, Methanol (B129727), Ethanol): Due to the presence of a polar carbonyl group and a methoxy group, some interaction with polar protic solvents is expected. However, the molecule also possesses a significant non-polar aromatic ring. Therefore, it is anticipated to have low to moderate solubility in water and better solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167) (DMSO), Acetone): this compound is expected to exhibit good solubility in polar aprotic solvents. DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4][5] Acetone, being a ketone itself, is also likely to be a good solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The polarity of the carbonyl and methoxy groups will likely limit its solubility in non-polar solvents.

A systematic workflow for experimentally determining the solubility of a compound like this compound is crucial.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and formulation. Like other acetophenone derivatives, it is susceptible to degradation under certain conditions.

Potential Degradation Pathways:

Based on the chemistry of acetophenones, the following degradation pathways are plausible:

-

Photodegradation: Aromatic ketones are known to be sensitive to light, particularly UV radiation. This can lead to photochemical reactions and degradation of the molecule.

-

Hydrolysis: The ketone functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, although this is generally less common for ketones compared to esters or amides.

-

Oxidation: While generally stable to oxidation, harsh oxidative conditions could potentially lead to degradation.

-

Thermal Degradation: High temperatures can induce thermal decomposition.

A forced degradation study is a systematic way to investigate the stability of a drug substance and identify potential degradation products.

A safety data sheet for this compound indicates that it is "Stable under recommended storage conditions".[3] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a controlled room temperature.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols for solubility determination and forced degradation studies that can be adapted for this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO, acetone) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.1 M HCl) and keep at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 M NaOH) and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Photostability: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Store the stock solution and a solid sample of the compound at an elevated temperature (e.g., 70 °C).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method. An LC-MS method can be used for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation products. Calculate the percentage of degradation.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its key physicochemical properties and expected behavior. The provided experimental protocols offer a robust framework for researchers to determine its solubility in various solvents and to systematically investigate its stability profile. Such data is indispensable for the rational design of formulations and for ensuring the quality, safety, and efficacy of potential drug candidates derived from this versatile chemical intermediate. Further experimental studies are warranted to generate the specific quantitative data that will undoubtedly accelerate its application in drug discovery and development.

References

The Pharmacological Potential of Substituted Acetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural simplicity, coupled with the ease of synthetic modification, has led to the development of a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of substituted acetophenones, focusing on their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant activities. Detailed experimental methodologies, quantitative structure-activity relationship data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthetic Methodologies: The Claisen-Schmidt Condensation

A cornerstone in the synthesis of many biologically active acetophenone (B1666503) derivatives, particularly chalcones, is the Claisen-Schmidt condensation. This base-catalyzed reaction efficiently forms an α,β-unsaturated ketone by reacting a substituted acetophenone with an aromatic aldehyde.

Detailed Experimental Protocol: Synthesis of Chalcone (B49325) Derivatives

This protocol outlines a general and widely adopted method for the synthesis of chalcones from substituted acetophenones.[1]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) solution (10-40% aqueous) or solid NaOH[2][3]

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Mortar and pestle (for solvent-free conditions)[3]

Procedure (Solvent-based): [1]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[1]

-

Reaction Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous NaOH solution dropwise.[4]

-

Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[1][4]

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl until the pH is acidic, which will cause the chalcone to precipitate.[1][4]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Procedure (Solvent-Free): [3]

-

In a mortar, combine the substituted acetophenone (1.0 eq), substituted benzaldehyde (B42025) (1.0 eq), and solid NaOH (1.0 eq).

-

Grind the mixture with a pestle for approximately 10 minutes.

-

Isolate the resulting solid product by suction filtration and wash with water.

-

Recrystallize from 95% ethanol to obtain the pure chalcone.

Caption: Experimental workflow for Claisen-Schmidt condensation.

Antimicrobial and Antifungal Activities

Substituted acetophenones and their derivatives, such as semicarbazones and chalcones, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][5]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

| Compound Type | Organism(s) | Activity Metric | Value Range | Reference(s) |

| Acetophenone Semicarbazones | S. aureus, Bacillus sp., S. typhi, P. aeruginosa, C. albicans | Zone of Inhibition | Moderate to Significant | [5] |

| Cinnamylideneacetophenones | S. aureus, S. mutans, S. sanguinis | MIC/MBC | 77.9 to 312 µM | [6] |

| Cinnamylideneacetophenones | M. tuberculosis | MIC | 57.2 to 70.9 µM | [6] |

| Triazolylacetophenones | Candida species | MIC/MFC | Significant for some derivatives | [7] |

| Acetophenone Derivatives | Phytopathogenic Fungi | IC50 | 10-19 µg/mL for the most active compounds | [8] |

| Diazenyl Chalcones | Gram-positive/negative bacteria, Fungi | MIC | 3.79 to 15.76 µg/ml for the most active | [9] |

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

Kirby-Bauer Disk Diffusion Method: [5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a suitable agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Disk Application: Impregnate sterile paper discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[5]

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). Compare the zone sizes to those of standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi).[5]

Broth Microdilution Method (for MIC determination): [6]

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Antifungal Activity

Some acetophenone derivatives exert their antifungal effects by disrupting the integrity of the fungal cell membrane. This can lead to increased permeability and leakage of cellular contents, ultimately causing cell death.[10]

Anticancer Activity

A significant body of research has highlighted the potential of substituted acetophenones, particularly chalcone derivatives, as anticancer agents. Their mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways and the induction of apoptosis.

Quantitative Data Summary: In Vitro Anticancer Activity

| Compound/Derivative | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Brominated Acetophenone (5c) | MCF7, PC3 | IC50 | < 10 µg/mL | [11] |

| Brominated Acetophenone (5c) | A549 | IC50 | 11.80 ± 0.89 µg/mL | [11] |

| Brominated Acetophenone (5c) | Caco2 | IC50 | 18.40 ± 4.70 µg/mL | [11] |

| Prenylated Acetophenone (85) | MCF-7 | IC50 | 25.6 µM | [12] |

| Prenylated Acetophenone (81) | MCF-7 | IC50 | 33.5 µM | [12] |

| Acroquinolone A (102) | HeLa | IC50 | 14.2 µg/mL | [12] |

| Acroquinolone B (103) | HT29 | IC50 | 21.8 µg/mL | [12] |

| Substituted Diazepine (4a) | Caco-2 | IC50 | 8.445 ± 2.26 µM | [13] |

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the substituted acetophenone derivatives for a specified period (e.g., 72 hours).[14]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.[15]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition: Certain acetophenone derivatives have been identified as novel tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[16]

PI3K/Akt/mTOR Pathway Inhibition: Some acetophenone-derived compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. Inhibition of this pathway can suppress cancer cell proliferation and induce apoptosis.[13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by acetophenones.

Anti-inflammatory Activity

Substituted acetophenones have demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as MAPK and NF-κB.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

-

Animal Grouping: Divide rats or mice into control and test groups.

-

Compound Administration: Administer the test compound (substituted acetophenone derivative) orally or via intraperitoneal injection. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized edema.[17][19]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

MAPK and NF-κB Pathway Inhibition: Pro-inflammatory stimuli can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the production of inflammatory mediators. Certain acetophenone derivatives can inhibit the phosphorylation of key proteins in these pathways (e.g., IκB), preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of pro-inflammatory genes.[20]

Caption: Inhibition of MAPK/NF-κB signaling by acetophenones.

Antioxidant Activity

Many substituted acetophenones, especially those with phenolic hydroxyl groups, exhibit potent antioxidant activity by scavenging free radicals.

Quantitative Data Summary: Antioxidant Activity

| Compound Type | Assay | Activity Metric | Value | Reference(s) |

| Prenylated Acetophenones | DPPH | IC50 | 27.20 µM to >100 µM | |

| Diazenyl Chalcones | DPPH | % Scavenging | High for some derivatives | [9] |

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate antioxidant capacity.[21][22]

-

Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).[21]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only the DPPH solution and solvent is also prepared.[23]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[22]

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader. The reduction of the purple DPPH radical to a yellow hydrazine (B178648) by the antioxidant results in a decrease in absorbance.[21][23]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can then be determined.[22]

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

Substituted acetophenones represent a highly promising and versatile class of compounds with a wide array of demonstrable biological activities. The ease of their synthesis, particularly through robust methods like the Claisen-Schmidt condensation, allows for extensive structural diversification to optimize potency and selectivity. The data and protocols compiled in this technical guide underscore the potential of substituted acetophenones as lead compounds in the development of novel therapeutics for infectious, cancerous, and inflammatory diseases. Further research into their mechanisms of action and structure-activity relationships will undoubtedly continue to fuel innovation in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. youtube.com [youtube.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 17. inotiv.com [inotiv.com]

- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 20. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

Technical Guide: 3'-Fluoro-4'-methoxyacetophenone for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-methoxyacetophenone, a key building block in synthetic and medicinal chemistry. It details its commercial availability, physicochemical properties, and established experimental protocols for its synthesis and primary applications.

Introduction

This compound (CAS No. 455-91-4) is a fluorinated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both a fluorine atom and a methoxy (B1213986) group, enhances its reactivity and makes it a valuable precursor for the synthesis of a wide range of bioactive molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation into drug candidates can improve pharmacokinetic properties such as metabolic stability and bioavailability.[3]

The primary application of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones.[4] These compounds are known to be precursors for flavonoids and exhibit a broad spectrum of pharmacological activities.[4]

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%, with some suppliers providing higher purity grades (≥99%). It is generally supplied as a white to off-white or yellowish solid.[3][5] Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥99% | 1g, 5g, 25g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| Apollo Scientific | ≥98% | 5g, 25g, 100g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| Ossila | >98% | 1g, 5g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| TCI America | >98.0% (GC) | 5g, 25g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| Chem-Impex | ≥98% (GC) | 5g, 10g, 25g, 50g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| Oakwood Chemical | 98%+ | 250mg, 1g, 5g, 25g | 455-91-4 | C₉H₉FO₂ | 168.17 |

| Biosynth | Not Specified | Inquire | 455-91-4 | C₉H₉FO₂ | 168.16 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 90-94 °C | [3][5] |

| Boiling Point | 148 °C at 20 mmHg | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

Materials:

-

Acetic anhydride (B1165640)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and suspend it in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice/water bath.[8]

-

In the addition funnel, prepare a solution of acetic anhydride (1.0 - 1.1 equivalents) in anhydrous dichloromethane.

-

Add the acetic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 10-15 minutes, maintaining the temperature at 0 °C.[8]

-

Following the addition of acetic anhydride, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 15-20 minutes, keeping the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-